molecular formula C11H13FN2O4 B2718962 Tert-butyl (2-fluoro-5-nitrophenyl)carbamate CAS No. 535170-15-1

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

Cat. No. B2718962
M. Wt: 256.233
InChI Key: ZEAGQPDAEUBUAX-UHFFFAOYSA-N
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Description

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a chemical compound with the formula C11H13FN2O4 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid .


Synthesis Analysis

The synthesis of Tert-butyl (2-fluoro-5-nitrophenyl)carbamate involves the reaction of 2-fluoro-5-nitroaniline with Boc2O and DMAP in tetrahydrofuran (THF). The reaction mixture is refluxed overnight under N2, then cooled to room temperature and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of Tert-butyl (2-fluoro-5-nitrophenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 2-fluoro-5-nitrophenyl group . The molecular weight of the compound is 256.23 .

Scientific Research Applications

Intermediate in the Synthesis of Biologically Active Compounds

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a key intermediate in synthesizing various biologically active compounds. For instance, a study demonstrated its use in synthesizing omisertinib (AZD9291), an important drug for treating specific cancer types. The study established a rapid synthetic method, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Magnetic Susceptibility in Diamagnetic Polymers

Research has explored the use of tert-butyl (2-fluoro-5-nitrophenyl)carbamate derivatives in synthesizing new biradicals that exhibited unique magnetic properties. These biradicals, synthesized from biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups, demonstrated diamagnetism at and below room temperature. Their magnetic susceptibility changed significantly upon heating, indicating potential applications in materials science (Yoshitake, Kudo, & Ishida, 2016).

Chemoselective Nitration in Organic Synthesis

The compound has also been used in organic synthesis, particularly in the chemoselective nitration of phenols. Tert-butyl nitrite, a derivative, was identified as a safe and chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates. This method is compatible with complex molecules like tyrosine-containing peptides, highlighting its versatility in synthetic chemistry (Koley, Colón, & Savinov, 2009).

In Pharmaceutical Synthesis

In the pharmaceutical industry, derivatives of tert-butyl (2-fluoro-5-nitrophenyl)carbamate have been utilized in synthesizing drugs like idelalisib. The study outlined a novel synthetic route with improved yield and reduced side reactions, showcasing the compound's importance in creating effective therapeutic agents (Liu, Huang, Chang, Liu, Jiang, & Zhu, 2016).

Application in Halogen Bonding and Crystal Engineering

The compound's derivatives have been studied for their role in halogen bonding and crystal engineering. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart showed potential in constructing bifurcated hydrogen and halogen bonds, an area of significance in molecular design and crystallography (Baillargeon et al., 2017).

In Nuclear Medicine and Imaging

Furthermore, tert-butyl (2-fluoro-5-nitrophenyl)carbamate derivatives have been investigated in nuclear medicine, particularly in synthesizing radiolabeled compounds for tumor hypoxia detection. Studies have shown promising results in the stability and effectiveness of these compounds, indicating their potential in advanced medical imaging techniques (Joyard, Azzouz, Bischoff, Papamicaël, Labar, Bol, Bol, Vera, Grégoire, Levacher, & Bohn, 2013).

Safety And Hazards

Safety information for Tert-butyl (2-fluoro-5-nitrophenyl)carbamate indicates that it should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping the container tightly closed .

properties

IUPAC Name

tert-butyl N-(2-fluoro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGQPDAEUBUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

Citations

For This Compound
1
Citations
M Hirose, M Okaniwa, T Miyazaki, T Imada… - Bioorganic & medicinal …, 2012 - Elsevier
Our aim was to discover RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors that possess strong activity and sufficient oral absorption, and thus, we selected a 5-…
Number of citations: 23 www.sciencedirect.com

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